Cas no 1443345-93-4 (1-(3,4-difluorophenyl)propan-2-ol)

1-(3,4-Difluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a difluorophenyl group and a secondary hydroxyl moiety, offers versatility as an intermediate in the preparation of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. The compound’s well-defined reactivity allows for selective functionalization, making it valuable for derivatization studies. High purity grades are typically available to ensure consistency in research and industrial processes. Its stability under standard storage conditions further supports its utility in synthetic chemistry workflows.
1-(3,4-difluorophenyl)propan-2-ol structure
1443345-93-4 structure
Product Name:1-(3,4-difluorophenyl)propan-2-ol
CAS No:1443345-93-4
MF:C9H10F2O
MW:172.171909809113
MDL:MFCD23143003
CID:5190084
PubChem ID:57248662
Update Time:2026-03-05

1-(3,4-difluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Difluorophenyl)-2-propanol
    • Benzeneethanol, 3,4-difluoro-α-methyl-
    • 1-(3,4-Difluorophenyl)propan-2-ol
    • 1-(3,4-difluorophenyl)propan-2-ol
    • MDL: MFCD23143003
    • Inchi: 1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
    • InChI Key: IXQWDJDNSWJNTI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C(F)=C1)C(O)C

Computed Properties

  • Exact Mass: 172.06997126g/mol
  • Monoisotopic Mass: 172.06997126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

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1-(3,4-difluorophenyl)propan-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1443345-93-4)1-(3,4-difluorophenyl)propan-2-ol
Order Number:A1134021
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):397.0
Email:sales@amadischem.com

Additional information on 1-(3,4-difluorophenyl)propan-2-ol

Compound 1-(3,4-Difluorophenyl)Propan-2-ol (CAS No. 1443345-93-4)

1-(3,4-Difluorophenyl)Propan-2-ol, also known by its CAS number 1443345-93-4, is a versatile organic compound with a unique structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of alcohols and features a fluorinated aromatic ring, making it an interesting subject for research in fields such as pharmacology, materials science, and chemical synthesis.

The molecular structure of 1-(3,4-Difluorophenyl)Propan-2-ol consists of a 3,4-difluorophenyl group attached to a propan-2-ol moiety. The presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties. Fluorine substitution is known to enhance the stability of aromatic compounds and can significantly influence their reactivity in chemical reactions. The propan-2-ol group adds hydroxyl functionality, which can participate in hydrogen bonding and other intermolecular interactions, further expanding the compound's potential applications.

Recent studies have highlighted the importance of fluorinated aromatic compounds like 1-(3,4-Difluorophenyl)Propan-2-ol in drug discovery. Fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, such as increasing bioavailability and enhancing metabolic stability. The compound's structure makes it a promising candidate for use as an intermediate in the synthesis of bioactive molecules or as a building block for more complex pharmaceutical agents.

In addition to its role in pharmacology, 1-(3,4-Difluorophenyl)Propan-2-ol has found applications in materials science. Its unique combination of aromaticity and hydroxyl functionality makes it suitable for use in the development of advanced materials such as polymers and coatings. Researchers have explored its potential as a monomer for synthesizing high-performance polymers with tailored properties, including improved thermal stability and mechanical strength.

The synthesis of 1-(3,4-Difluorophenyl)Propan-2-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 1,2-difluorobenzene with an appropriate alkyl halide followed by hydrolysis to introduce the hydroxyl group. Alternatively, nucleophilic aromatic substitution or coupling reactions can be employed depending on the starting materials and desired stereochemistry.

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of transition metal catalysts has been reported to facilitate coupling reactions under mild conditions, reducing reaction times and improving yields. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for fluorinated aromatic compounds.

In terms of physical properties, 1-(3,4-Difluorophenyl)Propan-2-ol exhibits a melting point around -5°C and a boiling point at approximately 180°C under standard conditions. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity. The compound's ability to form hydrogen bonds contributes to its moderate solubility in polar solvents like ethanol and water.

The environmental impact of 1-(3,4-Difluorophenyl)Propan-2-ol has also been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term environmental fate and potential risks associated with large-scale production or use.

In conclusion, 1-(3,4-Difluorophenyl)Propan-2-ol, with its CAS number 1443345-93-4, is a multifaceted compound with promising applications across various industries. Its unique structure combines the benefits of fluorinated aromatic rings with hydroxyl functionality, making it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic methods continue to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:1443345-93-4)1-(3,4-difluorophenyl)propan-2-ol
A1134021
Purity:99%
Quantity:1g
Price ($):397.0
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